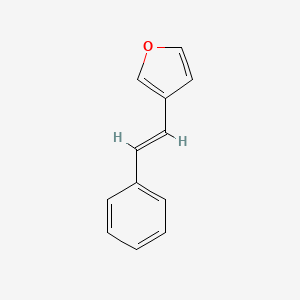
(E)-3-styrylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-styrylfuran is an organic compound characterized by a furan ring substituted with a styryl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-styrylfuran can be synthesized through several methods. One common approach involves the Heck reaction, where a furan derivative undergoes a palladium-catalyzed coupling with a styrene derivative under basic conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine, in the presence of a phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The styryl group can be hydrogenated to form 3-phenethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often require Lewis acids, such as aluminum chloride or boron trifluoride, as catalysts.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-phenethylfuran.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-styrylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (E)-3-styrylfuran in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-styrylfuran: Similar structure but with the styryl group at the 2-position.
(E)-3-styrylthiophene: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-styrylbenzofuran: Similar structure but with a benzofuran ring.
Uniqueness
(E)-3-styrylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H10O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H/b7-6+ |
InChI-Schlüssel |
FGPODXIBURBNDF-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=COC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)

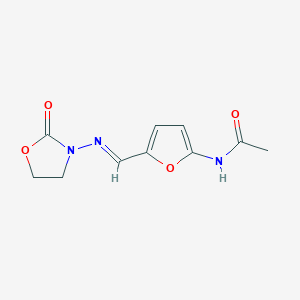
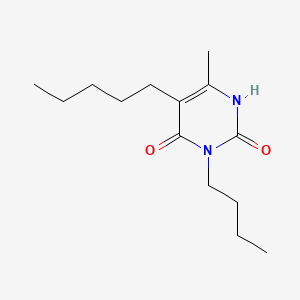


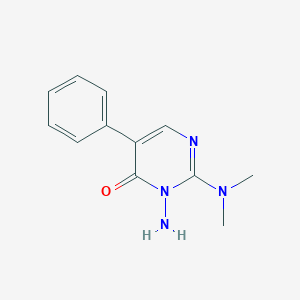

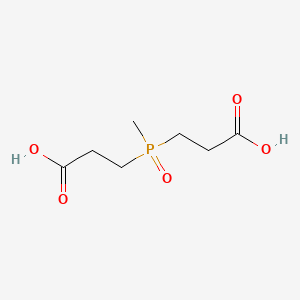
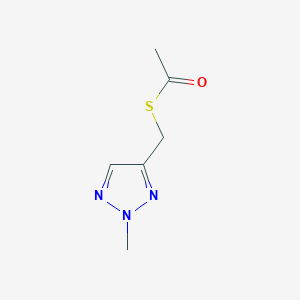
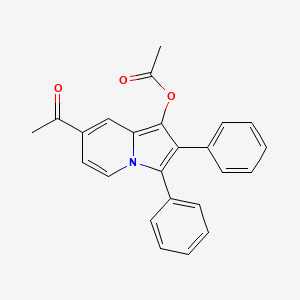
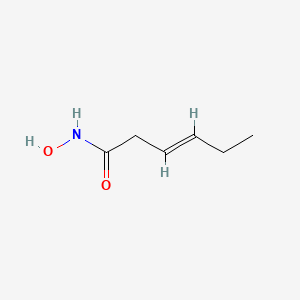
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
